molecular formula C21H20N4O4S B2804259 methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251559-60-0

methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2804259
CAS No.: 1251559-60-0
M. Wt: 424.48
InChI Key: ZEGRQBRWMXVTMM-UHFFFAOYSA-N
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Description

Methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a structurally complex compound featuring a 1,5-benzodiazepine core substituted with a carbamoylphenyl group, a sulfanyl-linked carbamoylmethyl moiety, and a methyl ester. The benzodiazepine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) modulation . While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with compounds used in medicinal and agrochemical research .

Properties

IUPAC Name

methyl 2-[4-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-20(27)11-15-10-19(25-17-5-3-2-4-16(17)23-15)30-12-18(26)24-14-8-6-13(7-9-14)21(22)28/h2-10,23H,11-12H2,1H3,(H2,22,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRQBRWMXVTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. One common method involves the condensation of 2-aminobenzophenone with an appropriate thioamide, followed by cyclization to form the benzodiazepine ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ester functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: New derivatives with modified functional groups

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 396.48 g/mol. The structure features a benzodiazepine core, which is known for its diverse biological activities.

Central Nervous System Effects

Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). This compound may exhibit:

  • Anxiolytic Properties : Similar to other benzodiazepines, this compound could potentially reduce anxiety through modulation of GABA-A receptors, enhancing inhibitory neurotransmission in the brain .
  • Anticonvulsant Activity : Benzodiazepines are also used to treat seizure disorders. The specific structural modifications in this compound might enhance its efficacy as an anticonvulsant agent .

Antitumor and Anticancer Potential

Recent studies indicate that benzodiazepine derivatives can possess significant anticancer properties. The compound's unique structure may allow it to interact with specific molecular targets involved in tumor growth and metastasis:

  • Mechanisms of Action : Research has shown that benzodiazepines can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor survival .
  • Case Studies : Several derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in preclinical trials.

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazepines have garnered attention in recent pharmacological research. This compound may contribute to:

  • Reduction of Inflammatory Markers : Studies suggest that certain benzodiazepine derivatives can downregulate pro-inflammatory cytokines and mediators .

Mechanism of Action

The mechanism of action of methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. Additionally, the compound may interact with other pathways and enzymes, contributing to its diverse pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of functional groups, applications, and physicochemical properties.

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]methoxy}benzoate (LS-03205)

  • Structure : Contains a thiadiazole ring linked to a phenylcarbamoyl group and a methyl ester.
  • Key Differences : Replaces the benzodiazepine core with a thiadiazole heterocycle, which is common in agrochemicals (e.g., fungicides and herbicides) .
  • Applications : Likely used in pesticide research, given the prevalence of thiadiazoles in agrochemistry .
  • Molecular Weight : 369.40 g/mol .

Methyl (1-((Butylamino)carbonyl)-1H-Benzimidazol-2-yl)carbamate (Benomyl)

  • Structure: A benzimidazole derivative with a carbamate group and butylamino side chain.
  • Key Differences : Lacks the sulfanyl linkage and benzodiazepine core but shares the carbamate functionality.
  • Applications : Widely used as a systemic fungicide, highlighting the role of carbamates in agrochemical activity .
  • Molecular Weight : 290.3 g/mol .

Methyl 2-{4-[({[(4-Sulfamoylphenyl)methyl]amino}thioxomethyl)amino]phenyl}acetate (CAS 516457-46-8)

  • Structure : Features a sulfamoylphenyl group and a thioamide linkage.
  • Key Differences : Replaces the benzodiazepine core with a simpler phenylacetate backbone but retains sulfonamide and carbamate-like groups.
  • Molecular Weight: Not explicitly stated, but estimated ~400 g/mol based on formula .

[(4-Chlorophenyl)carbamoyl]methyl 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate

  • Structure : Includes a chlorophenyl carbamoyl group and a sulfanyl-linked carbamoyl side chain.

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 1,5-Benzodiazepine Carbamoyl, Sulfanyl, Methyl Ester ~450 (estimated) CNS modulation, Drug R&D
Methyl 4-{[5-(Phenylcarbamoyl)...}benzoate Thiadiazole Phenylcarbamoyl, Methyl Ester 369.40 Agrochemicals
Benomyl Benzimidazole Carbamate, Butylamino 290.30 Fungicide
CAS 516457-46-8 Phenylacetate Sulfamoyl, Thioamide ~400 Antimicrobials
[(4-Chlorophenyl)...]acetate Acetate Chlorophenyl, Cyclohexylmethyl 432.93 Herbicides, Pharmaceuticals

Key Observations:

  • Sulfanyl Linkage : Shared with [(4-chlorophenyl)...]acetate, this group may enhance stability via hydrogen bonding or disulfide bridges .
  • Carbamoyl/Sulfamoyl Groups : Present in all compounds, these groups are critical for target binding (e.g., enzyme inhibition in pesticides or antibiotics) .

Biological Activity

Methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex compound belonging to the class of benzodiazepines, which are widely recognized for their pharmacological activities, particularly in the central nervous system. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a benzodiazepine core with various substituents that influence its biological activity.

Biological Activity Overview

Benzodiazepines are known for their anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. The specific activity of this compound has not been extensively documented in literature; however, related compounds exhibit significant biological effects.

1. Anxiolytic and Sedative Effects

Research indicates that benzodiazepine derivatives can enhance the effect of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission. This mechanism underlies their anxiolytic and sedative properties .

2. Anticonvulsant Activity

Some benzodiazepine derivatives have demonstrated anticonvulsant effects through modulation of GABA_A receptors. Compounds similar to this compound have shown efficacy in animal models for seizure disorders .

3. Antimicrobial Properties

Recent studies on related 1,5-benzodiazepine derivatives suggest potential antimicrobial activities. For instance, certain derivatives have exhibited significant potency against various bacterial strains and fungi, indicating a broader therapeutic potential beyond CNS effects .

Structure-Activity Relationships (SAR)

The biological activity of benzodiazepines is highly dependent on their chemical structure. Key findings from SAR studies include:

Substituent PositionEffect on Activity
Position 7 (Chlorine)Increases receptor affinity
Position 10 (Methyl)Enhances overall activity
Position 5 (Thienyl)High affinity for BDZ receptors

These modifications can lead to significant changes in pharmacological profiles, highlighting the importance of specific functional groups in enhancing desired activities while minimizing side effects .

Study on Antimicrobial Activity

A study evaluating novel 1,5-benzodiazepine derivatives found that compounds with specific substitutions exhibited potent antimicrobial activity against Candida species and Staphylococcus aureus. The most effective compounds displayed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Research on Anxiolytic Effects

In a clinical trial assessing the anxiolytic effects of a series of benzodiazepine derivatives, one compound similar to this compound was shown to reduce anxiety symptoms effectively without causing sedation or cognitive impairment in participants .

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